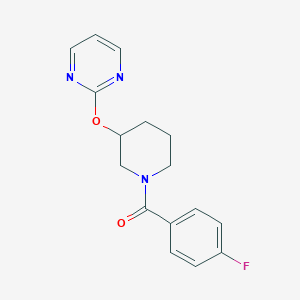

(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-6-4-12(5-7-13)15(21)20-10-1-3-14(11-20)22-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZZGOIHUVHUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes include:

Formation of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced into a phenyl ring.

Synthesis of the Pyrimidin-2-yloxy Group: This involves the formation of a pyrimidine ring, which can be synthesized through cyclization reactions involving appropriate precursors.

Assembly of the Piperidin-1-yl Group: Piperidine derivatives are often synthesized through hydrogenation or cyclization reactions.

Industrial Production Methods

Industrial production of (4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: Where the compound may be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens, acids, or bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The pharmacological and structural profiles of ADX47273 can be compared to several analogs and related compounds targeting mGluR5 or sharing structural motifs. Below is a detailed analysis:

Structural Analogs Targeting mGluR5

Key Observations :

- ADX47273 vs. CDPPB : While both are mGluR5 PAMs, ADX47273’s oxadiazole and pyrimidinyloxy groups confer higher selectivity but lower potency (EC₅₀ = 160 nM) compared to CDPPB’s benzamide core (EC₅₀ = 27 nM) .

- ADX47273 vs. RO4917523 : ADX47273’s PAM activity contrasts with RO4917523’s negative allosteric modulation (NAM), highlighting the structural determinants of opposing receptor effects. The oxadiazole ring in ADX47273 may stabilize receptor conformations favoring positive modulation .

Structural Analogs with Piperidine/Benzophenone Motifs

Key Observations :

- ADX47273 vs.

- ADX47273 vs. Compound 11 : Both share a 4-fluorophenyl-piperidine scaffold, but ADX47273’s pyrimidinyloxy group directs activity toward mGluR5, whereas Compound 11’s hexyloxy linker favors histamine H3 receptor antagonism .

Patent-Based Comparators

- EP 1 808 168 B1 Derivatives (e.g., (2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone): These compounds replace ADX47273’s oxadiazole with pyrazolo-pyrimidine moieties, shifting activity toward kinase inhibition (e.g., JAK/STAT pathways) .

- Patent WO 02/064585 Derivatives (e.g., (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl}piperidin-1-yl)-methanone): These analogs focus on serotonin receptor modulation, diverging from ADX47273’s mGluR5 selectivity .

Biological Activity

(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H18FN3O

- Molecular Weight : 299.33 g/mol

The structure comprises a fluorophenyl group, a pyrimidin-2-yloxy moiety, and a piperidin-1-yl group, which contribute to its biological activity.

The biological activity of (4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing pathways related to cell proliferation and apoptosis. Specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : It may act on specific receptors that regulate cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has shown significant antiproliferative effects against various cancer cell lines. The following table summarizes some findings regarding its anticancer activity:

| Cell Line | % Inhibition | Reference |

|---|---|---|

| T-47D Breast | 90.47% | |

| SR Leukemia | 81.58% | |

| SK-MEL-5 Melanoma | 84.32% | |

| MDA-MB-468 Breast | 84.83% |

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, studies have focused on its ability to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and infections, respectively.

Case Studies

- Study on Anticancer Activity : A study conducted by Arafa et al. demonstrated that derivatives similar to (4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone exhibited significant cytotoxicity across multiple cancer types, with IC50 values indicating potent activity against various cell lines including MCF7 and PC-3 .

- Mechanism-Based Approaches : Research published in MDPI highlighted the mechanism-based approaches for anticancer drugs involving similar compounds that target specific pathways like EGFR and Src kinases, showing promising results in inhibiting tumor growth .

Q & A

Q. How to assess metabolic stability and CYP inhibition potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.